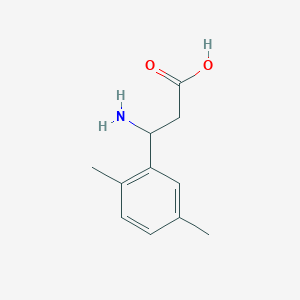

3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(2,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBDRZAPRLVKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269672 | |

| Record name | β-Amino-2,5-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-55-6 | |

| Record name | β-Amino-2,5-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-2,5-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, a valuable β-amino acid building block for pharmaceutical and medicinal chemistry research. Due to the absence of specific literature detailing the synthesis and characterization of this exact compound, this guide outlines a robust and well-established one-pot methodology analogous to the synthesis of other 3-aryl-3-aminopropanoic acids.

Introduction

β-amino acids are crucial structural motifs in numerous biologically active molecules and peptidomimetics. Their incorporation into peptide backbones can induce specific secondary structures, enhance metabolic stability, and improve pharmacokinetic profiles. This compound, with its substituted aryl group, offers a unique scaffold for exploring structure-activity relationships in drug discovery programs. This document details a proposed synthesis based on the Rodionov reaction, a reliable method for the preparation of β-amino acids.

Proposed Synthetic Pathway

The most direct and efficient proposed synthesis of this compound is a one-pot, three-component condensation reaction. This method involves the reaction of 2,5-dimethylbenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Caption: Proposed one-pot synthesis of this compound.

Data Presentation

This section summarizes the quantitative data for the proposed synthesis. Molar quantities are based on a hypothetical 10 mmol scale of the limiting reagent, 2,5-dimethylbenzaldehyde. Experimental results such as yield and melting point are to be determined upon execution of the synthesis.

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number | Physical State at STP |

| 2,5-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 5779-94-2 | Liquid |

| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | Solid |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 631-61-8 | Solid |

| This compound | C₁₁H₁₅NO₂ | 193.24 | 117391-55-6 | Solid (Expected) |

Table 2: Proposed Reaction Parameters and Expected Outputs

| Parameter | Value | Notes |

| Scale (Limiting Reagent) | 10.0 mmol (1.34 g) of 2,5-Dimethylbenzaldehyde | |

| Molar Equiv. Malonic Acid | 1.0 - 1.2 | A slight excess may be beneficial. |

| Molar Equiv. NH₄OAc | 1.5 - 2.0 | Acts as both ammonia source and catalyst. |

| Solvent & Volume | Ethanol, 20-30 mL | |

| Reaction Temperature | Reflux (~78 °C) | |

| Reaction Time | 6 - 12 hours | Reaction progress should be monitored by TLC. |

| Theoretical Yield | 1.93 g | Based on 100% conversion of the limiting reagent. |

| Experimental Yield (%) | To be determined | Yields for analogous reactions range from 17-70%.[1][2] |

| Melting Point (°C) | To be determined | |

| Spectroscopic Data | To be determined | See Section 5 for expected spectral characteristics. |

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-amino-3-arylpropanoic acids.[1]

Materials and Equipment:

-

2,5-Dimethylbenzaldehyde (1.34 g, 10.0 mmol)

-

Malonic acid (1.04 g, 10.0 mmol)

-

Ammonium acetate (1.16 g, 15.0 mmol)

-

Absolute Ethanol (25 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Caption: Workflow for the proposed synthesis of this compound.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-dimethylbenzaldehyde (1.34 g, 10.0 mmol), malonic acid (1.04 g, 10.0 mmol), and ammonium acetate (1.16 g, 15.0 mmol).

-

Solvent Addition: Add 25 mL of absolute ethanol to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting aldehyde spot has disappeared or significantly diminished (estimated time: 6-12 hours).

-

Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A white precipitate is expected to form.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the product, for instance, in a desiccator under vacuum, to obtain the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or methanol.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following are expected spectral characteristics based on the proposed structure and data from analogous compounds.

-

¹H NMR (in D₂O or DMSO-d₆):

-

Singlets corresponding to the two methyl groups on the aromatic ring (around 2.2-2.4 ppm).

-

Multiplets for the aromatic protons (in the 7.0-7.5 ppm range).

-

A multiplet for the chiral proton at the C3 position.

-

A multiplet (often a doublet of doublets) for the two diastereotopic protons at the C2 position.

-

-

¹³C NMR (in D₂O or DMSO-d₆):

-

Signals for the two methyl carbons.

-

Multiple signals in the aromatic region for the phenyl carbons.

-

A signal for the C3 carbon bearing the amino group.

-

A signal for the C2 methylene carbon.

-

A signal for the carboxylic acid carbonyl carbon (typically >170 ppm).

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

A broad absorption band for the O-H stretch of the carboxylic acid and N-H stretches of the amine (superimposed, ~2500-3300 cm⁻¹).

-

A strong absorption for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).

-

N-H bending vibrations (around 1500-1650 cm⁻¹).

-

C-H stretching and aromatic C=C bending vibrations.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed, corresponding to the calculated molecular weight of the product (193.24 g/mol ).

-

This guide provides a comprehensive framework for the synthesis and potential characterization of this compound. Researchers are advised to perform the synthesis with appropriate safety precautions and to thoroughly characterize the final product to confirm its identity and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2,5-dimethylphenyl)propanoic acid is a β-amino acid derivative with potential applications in medicinal chemistry and pharmaceutical development. As with other β-amino acids, it can serve as a crucial building block for the synthesis of peptidomimetics and other biologically active molecules. The incorporation of β-amino acids into peptides can enhance their metabolic stability and potency.[1] This document provides a summary of the available physicochemical data for this compound, a representative experimental protocol for its synthesis, and a general workflow for its preparation and characterization.

Physicochemical Properties

Quantitative data for this compound is limited, with most available information being calculated rather than experimentally determined. The following table summarizes the known physicochemical properties.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₂H₁₇NO₂ | - | - |

| Molecular Weight | 207.27 g/mol | - | - |

| CAS Number | 117391-55-6 | [2] | - |

| Density | 1.1±0.1 g/cm³ | [2] | Calculated |

| Boiling Point | 338.9±30.0 °C at 760 mmHg | [2] | Calculated |

| Flash Point | 158.8±24.6 °C | [2] | Calculated |

| Refractive Index | 1.561 | [2] | Calculated |

| Melting Point | Not available | - | Experimental data not found in the searched literature. For comparison, the melting point of the unsubstituted analog, 3-amino-3-phenylpropionic acid, is reported as 220-221 °C.[3] |

| pKa | Not available | - | Experimental data not found. |

| Aqueous Solubility | Not available | - | Experimental data not found. |

| LogP | Not available | - | Experimental data not found. |

Biological Context

β-amino acids and their derivatives are of significant interest in medicinal chemistry. They are utilized as building blocks for pharmaceuticals and agrochemicals. Their incorporation into peptides can lead to molecules with increased potency and enzymatic stability. Peptides containing β-amino acids have shown a range of biological activities, including antimicrobial and anti-angiogenic properties, and have been used to modulate protein-protein interactions.[4] While specific biological activities for this compound are not widely reported, its structural class suggests potential for use in developing novel therapeutic agents.

Experimental Protocols

One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids [1][3]

This procedure involves the reaction of an aryl aldehyde, malonic acid, and ammonium acetate in a suitable solvent.

Materials:

-

2,5-dimethylbenzaldehyde (1 equivalent)

-

Malonic acid (1 equivalent)

-

Ammonium acetate (1 equivalent)

-

Ethanol (or other suitable solvent)

Procedure:

-

A mixture of 2,5-dimethylbenzaldehyde, malonic acid, and ammonium acetate is prepared in ethanol.

-

The reaction mixture is heated under reflux for a specified period (e.g., several hours).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified. Purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to yield the pure this compound.

-

The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualization of Workflows

As specific signaling pathway data for this compound is not available, a logical workflow for its synthesis and characterization is presented below.

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide on 3-Amino-3-(2,5-dimethylphenyl)propanoic acid: Synthesis, and Spectroscopic Analysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, a β-amino acid derivative. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide outlines a well-established synthetic protocol and presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) data based on spectroscopic principles and data from structurally similar compounds.

Experimental Protocols: Synthesis of this compound

The synthesis of β-amino acids such as this compound can be effectively achieved through a Rodionov reaction. This method involves the condensation of an aldehyde with malonic acid and ammonia.

Reaction Scheme:

2,5-dimethylbenzaldehyde + Malonic Acid + NH₃ → this compound

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and a solution of alcoholic ammonia (e.g., 25% in ethanol, 5-10 equivalents).

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Predicted NMR Data and Analysis

2.1. Predicted ¹H NMR Data

The expected proton NMR chemical shifts (δ) are summarized in the table below. The spectrum would likely be recorded in a solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.0 - 7.2 | m | 3H | Aromatic protons |

| CH-NH₂ | 4.2 - 4.5 | t | 1H | Methine proton adjacent to the amino group |

| CH₂-COOH | 2.6 - 2.9 | d | 2H | Methylene protons adjacent to the carboxylic acid |

| Ar-CH₃ | 2.2 - 2.4 | s | 6H | Methyl protons on the aromatic ring |

Analysis of Predicted ¹H NMR Spectrum:

-

The aromatic protons on the 2,5-dimethylphenyl ring are expected to appear in the downfield region (7.0-7.2 ppm) as a multiplet due to their distinct chemical environments.

-

The methine proton (CH) attached to the amino group and the aromatic ring would likely resonate as a triplet around 4.2-4.5 ppm, coupled to the adjacent methylene protons.

-

The methylene protons (CH₂) adjacent to the carboxylic acid group would appear as a doublet in the range of 2.6-2.9 ppm, coupled to the methine proton.

-

The two methyl groups on the aromatic ring are expected to appear as a sharp singlet around 2.2-2.4 ppm, as they are chemically equivalent.

2.2. Predicted ¹³C NMR Data

The anticipated carbon-13 NMR chemical shifts are presented in the following table.

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

| C=O | 175 - 180 | Carboxylic acid carbon |

| Ar-C (quaternary) | 135 - 140 | Aromatic carbons attached to methyl groups and the propanoic acid chain |

| Ar-CH | 125 - 130 | Aromatic methine carbons |

| CH-NH₂ | 50 - 55 | Methine carbon adjacent to the amino group |

| CH₂-COOH | 40 - 45 | Methylene carbon adjacent to the carboxylic acid |

| Ar-CH₃ | 20 - 25 | Methyl carbons on the aromatic ring |

Analysis of Predicted ¹³C NMR Spectrum:

-

The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, appearing in the 175-180 ppm region.

-

The quaternary aromatic carbons will resonate in the 135-140 ppm range.

-

The aromatic methine carbons will appear between 125 and 130 ppm.

-

The aliphatic carbons, CH-NH₂ and CH₂-COOH, are expected at approximately 50-55 ppm and 40-45 ppm, respectively.

-

The two equivalent methyl carbons on the phenyl ring will give a single signal in the upfield region of 20-25 ppm.

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural elucidation using NMR spectroscopy.

Caption: Workflow for the synthesis and NMR analysis of this compound.

A Technical Guide to the Biological Activity of Novel β-Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the diverse biological activities exhibited by novel β-amino acid derivatives, focusing on their potential as therapeutic agents. The unique structural features of β-amino acids, which differ from their α-amino acid counterparts by an additional methylene unit in their backbone, confer enhanced metabolic stability and unique conformational properties, making them attractive scaffolds in drug discovery.[1][] This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Biological Activities of Novel β-Amino Acid Derivatives

Recent research has unveiled a broad spectrum of biological activities for novel β-amino acid derivatives, including potent anticancer, antimicrobial, and enzyme inhibitory effects. These activities are often influenced by the nature of the substituents on the β-amino acid scaffold.

Several studies have highlighted the significant anticancer potential of synthetic β-amino acid derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

For instance, a series of synthetic β²,²-amino acid derivatives, originally designed as mimics of short cationic antimicrobial peptides, have shown considerable anticancer activity.[3] One of the most promising compounds, 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c), displayed potent activity against human Burkitt's lymphoma (Ramos) cells with low toxicity to normal human cells.[3] Further screening by the National Cancer Institute (NCI) revealed broad-spectrum anticancer activity against 59 different human cancer cell lines, with particular potency against colon cancer, non-small cell lung cancer, melanoma, and leukemia cell lines.[3]

The mechanisms of action for these anticancer β-amino acid derivatives can vary. Some, like BAA-1, appear to act by destabilizing the cancer cell membrane, while others, such as BAA-2, induce apoptosis through the mitochondrial-mediated pathway.[4]

Table 1: Anticancer Activity of Selected β-Amino Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| β²,²-amino acid derivative 5c | Human Burkitt's lymphoma (Ramos) | < 8 | [3] |

| β²,²-amino acid derivative 5c | Various (NCI-60 panel) | 0.32 - 3.89 | [3] |

| β-amino alcohol copper(II) complex 1 | Human breast cancer (MCF-7) | 18.5 | [5] |

| β-amino alcohol zinc(II) complex 3 | Human breast cancer (MCF-7) | 25.6 | [5] |

| Mycophenolic acid-Threonine-OMe | Melanoma (A375), Neuroblastoma (SHSY5Y) | >150 | [6] |

Novel β-amino acid derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a variety of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes.[7][8]

Cationic β²,²-amino acid derivatives have been synthesized to mimic the properties of antimicrobial peptides. These small molecules have demonstrated high potency against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[8][9]

Furthermore, heterocyclic derivatives of β-amino acids have shown remarkable inhibitory activity against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa.[10] The incorporation of heterocyclic moieties appears to be a viable strategy for enhancing the antimicrobial profile of these compounds.[10]

Table 2: Antimicrobial Activity of Selected β-Amino Acid Derivatives

| Compound/Derivative Class | Microbial Strain(s) | MIC (µM) | Reference |

| Cationic β²,²-amino acid derivative | MRSA, MRSE, S. aureus | 3.8 | [8] |

| Cationic β²,²-amino acid derivative | E. coli | 7.7 | [8] |

| 3-{--INVALID-LINK--amino}propanoic acid derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | 250 µg/mL | [10] |

| Monascus pigment-amino acid derivatives (l-Phe, d-Phe, l-Tyr, d-Tyr) | Gram-positive and Gram-negative bacteria | 4 - 8 µg/mL | [11] |

β-Amino acid derivatives have also been investigated as inhibitors of various enzymes, demonstrating their potential in treating metabolic disorders and other diseases.

Synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes such as pancreatic lipase, α-amylase, and α-glucosidase.[12] For example, certain derivatives were found to be potent competitive inhibitors of α-glucosidase, with IC50 values significantly lower than the standard drug, acarbose.[12]

Additionally, some non-proteinogenic amino acid derivatives have been identified as strong inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are targets for various therapeutic areas, including glaucoma and cancer.[13]

Table 3: Enzyme Inhibitory Activity of Selected β-Amino Acid Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| Synthetic amino acid derivative PPC101 | α-glucosidase | 51.00 | [12] |

| Synthetic amino acid derivative PPC84 | α-glucosidase | 353.00 | [12] |

| (S)-N-Z-1-Benzotriazolylcarbonyl-2-phenylethylamine (Compound D) | hCA-I | 0.836 | [13] |

| (S)-N-Z-1-Benzotriazolylcarbonyl-2-phenylethylamine (Compound D) | hCA-II | 0.661 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of novel β-amino acid derivatives.

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Microbial Inoculum:

-

Aseptically pick several colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the β-amino acid derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

-

Include a positive control (microorganism in broth without the agent) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

-

Cell Seeding:

-

Plate the target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the β-amino acid derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After incubation with MTT, remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Calculation of IC50:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

-

Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by β-amino acid derivatives and a general workflow for their biological evaluation.

Caption: Mitochondrial-mediated apoptosis pathway induced by a β-amino acid derivative.

Caption: General workflow for the biological evaluation of novel β-amino acid derivatives.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer mechanisms of action of two small amphipathic β(2,2)-amino acid derivatives derived from antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. Insight into the antimicrobial mechanism of action of β2,2-amino acid derivatives from molecular dynamics simulation: Dancing the can-can at the membrane surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of Novel β-Phenylpropanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The β-phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention for their therapeutic potential, ranging from anticancer and antimicrobial to metabolic regulation. This technical guide provides an in-depth overview of the discovery and characterization process for new β-phenylpropanoic acid derivatives, detailing experimental protocols, presenting key quantitative data, and visualizing the intricate workflows and biological pathways involved.

The Drug Discovery and Characterization Workflow

The journey from a conceptual molecule to a potential drug candidate is a systematic, multi-stage process. It begins with identifying a biological target and designing compounds to interact with it, followed by synthesis, in vitro screening, and in vivo evaluation.[1][2][3][4]

Synthesis and Characterization of β-Phenylpropanoic Acid Derivatives

The synthesis of novel β-phenylpropanoic acid derivatives often involves multi-step reactions, starting from commercially available precursors. Characterization of the final products is crucial to confirm their structure and purity.

General Synthesis Protocol

A common synthetic route involves the reaction of a substituted aminophenol with an appropriate acrylic acid derivative, followed by further modifications to introduce desired functional groups.[5]

Step 1: Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid

-

Dissolve 4-aminophenol in a suitable solvent (e.g., ethanol).

-

Add acrylic acid to the solution.

-

Reflux the mixture for a specified time (e.g., 6-12 hours).

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Wash the precipitate with a cold solvent and dry under vacuum to yield the product.

Step 2: Further derivatization (e.g., Hydrazone formation)

-

Suspend the product from Step 1 in a solvent like ethanol.

-

Add a substituted aromatic aldehyde or ketone.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Reflux the mixture for 4-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture, filter the resulting solid, and purify by recrystallization.

Characterization Methods

The structure of newly synthesized compounds is typically confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, O-H).

Biological Activities and Quantitative Data

β-Phenylpropanoic acid derivatives have been extensively evaluated for various biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antimicrobial effects, as well as their activity on metabolic targets.

Anticancer Activity

The antiproliferative activity of these compounds is often assessed against a panel of human cancer cell lines using assays like the MTT or SRB assay. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify their potency.[6][7]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 21 | A549 (Lung) | 5.42 | [6] |

| 22 | A549 (Lung) | 2.47 | [6] |

| Cisplatin (Control) | A549 (Lung) | 11.71 | [6] |

| 3d | MCF-7 (Breast) | 43.4 | [7] |

| 4d | MCF-7 (Breast) | 39.0 | [7] |

| 3d | MDA-MB-231 (Breast) | 35.9 | [7] |

| 4d | MDA-MB-231 (Breast) | 35.1 | [7] |

Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 8 | S. aureus (MRSA) | 16 | [5] |

| 8 | E. faecalis (VRE) | 8 | [5] |

| 8 | E. coli | 16 | [5] |

| 14 | S. aureus (MRSA) | 1 | [5] |

| 14 | E. faecalis (VRE) | 0.5 | [5] |

| 14 | C. auris | 8 | [5] |

| 2e | Aspergillus niger | 128 | [8] |

| Fluconazole (Control) | Aspergillus niger | 256 | [8] |

Activity on Metabolic Targets (PPAR & GPR40/120)

Certain β-phenylpropanoic acids act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors like GPR40 (FFAR1) and GPR120 (FFAR4), which are involved in regulating glucose and lipid metabolism. Their activity is quantified by the half-maximal effective concentration (EC₅₀).[9][10][11]

| Compound ID | Target | EC₅₀ (nM) | Assay Type | Reference |

| GW7647 | hPPARα | 6 | Transactivation | [10] |

| Fenofibrate | hPPARα | 30,000 | Transactivation | [10] |

| Compound II | hGPR120 | 215 | Calcium Flux | [11] |

| Compound 4f | hGPR120 | 155 | Calcium Flux | [11] |

| Compound 4k | hGPR120 | 31 | Calcium Flux | [11] |

| Compound 35 | GPR40 | - | In vivo glucose lowering | [9] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the β-phenylpropanoic acid derivatives (typically in a serial dilution) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

PPARα Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the PPARα transcription factor.

-

Cell Culture: Use a cell line (e.g., HEK293) stably transfected with a plasmid containing the PPARα gene and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).

-

Compound Treatment: Seed the cells in a 96-well plate and treat with different concentrations of the test compounds.

-

Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

-

Luminescence Measurement: Measure the luminescence signal, which is proportional to the level of PPARα activation.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC₅₀ value.[10]

Relevant Signaling Pathways

The anticancer effects of many therapeutic agents, including β-phenylpropanoic acid derivatives, are often mediated through the modulation of key intracellular signaling pathways that control cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drugs.[13][14] Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis in cancer cells.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[15] Dysregulation of this pathway is also common in cancer.

Conclusion

The discovery and characterization of new β-phenylpropanoic acids represent a vibrant and promising area of research in medicinal chemistry. The versatility of this chemical scaffold allows for the generation of diverse compound libraries with a wide spectrum of biological activities. A systematic approach, combining rational design, efficient synthesis, and comprehensive biological evaluation, is essential for identifying lead candidates with therapeutic potential. Understanding the molecular mechanisms of action, particularly their interaction with key signaling pathways, is critical for optimizing their efficacy and safety profiles. The methodologies and data presented in this guide provide a foundational framework for researchers dedicated to advancing this important class of molecules toward clinical application.

References

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. blog.biobide.com [blog.biobide.com]

- 3. ppd.com [ppd.com]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid (CAS 117391-55-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 3-Amino-3-(2,5-dimethylphenyl)propanoic acid (CAS 117391-55-6). It is important to note that publicly available experimental data for this specific compound is limited. Therefore, some sections of this guide infer potential properties and biological activities based on structurally related compounds. All information should be used for research and informational purposes, and any experimental work should be conducted with appropriate safety precautions and further validation.

Chemical and Physical Properties

This compound, also known as 3-(2,5-dimethylphenyl)-β-alanine, is a substituted β-amino acid.[1] While experimental data is scarce, calculated physicochemical properties provide initial estimates for its characteristics.

Table 1: Physicochemical Properties of CAS 117391-55-6

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.25 g/mol | [2] |

| Calculated Density | 1.1 ± 0.1 g/cm³ | [1] |

| Calculated Boiling Point | 338.9 ± 30.0 °C at 760 mmHg | [1] |

| Calculated Flash Point | 158.8 ± 24.6 °C | [1] |

| Calculated Refractive Index | 1.561 | [1] |

Note: The properties listed above are computationally derived and have not been experimentally verified in the available literature.

Synthesis and Spectroscopic Analysis

A definitive, peer-reviewed synthesis protocol specifically for this compound has not been identified in the public domain. However, the general synthesis of 3-amino-3-arylpropanoic acids is well-documented. A common synthetic route involves the Rodionov reaction, which is a one-pot synthesis utilizing an aromatic aldehyde, malonic acid, and ammonia or an ammonium salt in an alcoholic solvent.

Potential Biological Activity and Therapeutic Applications

There is no specific research detailing the biological activity or mechanism of action for this compound. However, the broader class of substituted 3-aminopropanoic acid derivatives has been investigated for various therapeutic applications. These studies provide a basis for inferring the potential areas of interest for CAS 117391-55-6.

Research on analogous compounds suggests potential for:

-

Anticancer Properties: Certain derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated cytotoxic activity against cancer cell lines.

-

Antioxidant Effects: The same class of compounds has also been evaluated for its antioxidant capabilities.

It is crucial to emphasize that these are general activities of related compounds, and specific testing of this compound is required to determine its biological profile.

Due to the absence of specific experimental data on the biological activity and mechanism of action of this compound, a signaling pathway diagram cannot be provided. Instead, a generalized experimental workflow for the initial characterization of a novel chemical compound is presented below.

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of a novel chemical compound.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound is classified as an irritant.[1][2] It is incompatible with strong oxidizing agents, as well as strong acids and bases.[2] In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be released.[2] The health hazards of this compound have not been fully investigated.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Suppliers

A number of chemical suppliers list this compound in their catalogs. These include, but are not limited to:

-

Matrix Scientific[2]

-

Amadis Chemical Co., Ltd.[1]

-

ChemDiv, Inc.[1]

-

Otava Ltd.[1]

-

Princeton BioMolecular Research, Inc.[1]

-

Achemica

-

Conier Chem and Pharma Limited[3]

-

GLR Innovations[4]

It is recommended to contact these suppliers directly to inquire about availability, purity, and any available analytical data.

References

- 1. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS # 117391-55-6, this compound: more information. [ww.chemblink.com]

- 3. CAS # 117391-54-5, 3-Amino-3-(2,4-Dimethylphenyl)Propanoic Acid: more information. [ww.chemblink.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to Substituted β-Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted β-amino acids represent a burgeoning class of molecules with significant therapeutic potential. Their unique structural properties, including an additional carbon in the backbone compared to their α-amino acid counterparts, confer remarkable advantages in drug design. This technical guide provides an in-depth exploration of the core therapeutic applications, experimental validation, and underlying signaling pathways associated with substituted β-amino acids, offering a valuable resource for researchers and drug development professionals.

Core Therapeutic Applications and Bioactivity

Substituted β-amino acids and their derivatives have demonstrated efficacy across a range of therapeutic areas, primarily through their incorporation into peptidomimetics and as standalone small molecules. Their modified backbone renders them resistant to proteolytic degradation, thereby enhancing their in vivo stability and bioavailability.[1][2][3]

Oncology

In oncology, β-amino acid-containing peptidomimetics have emerged as potent inhibitors of protein-protein interactions crucial for cancer cell survival. A key target is the Bcl-2 family of proteins, which regulate apoptosis. By mimicking the BH3 domain of pro-apoptotic proteins like Bak, these peptidomimetics can bind to anti-apoptotic proteins such as Bcl-xL, disrupting their function and inducing programmed cell death in cancer cells.[1][4][5]

| Compound/Peptide | Target | Assay | Bioactivity (IC₅₀/Kᵢ) | Reference |

| (α/β+α)-Peptide 6 | Bcl-xL | Fluorescence Polarization | IC₅₀ ≈ 0.08 µM | [4] |

| (α/β+α)-Peptide 24 | Bcl-xL | Fluorescence Polarization | Kᵢ = 0.005 µM | [4] |

| Bak BH3 peptide | Bcl-xL | N/A | Inhibits Bcl-xL function | [5] |

Metabolic Disorders

A prominent example of a successful drug featuring a β-amino acid derivative is sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, sitagliptin increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon production in a glucose-dependent manner.

| Compound | Target | Assay | Bioactivity (IC₅₀) | Reference |

| Sitagliptin | DPP-4 | In vitro enzyme assay | 18 nM | [6] |

| Triazolopiperazine derivative 3 | DPP-4 | In vitro enzyme assay | 2 nM | [7] |

| Triazolopiperazine derivative 4 | DPP-4 | In vitro enzyme assay | 2 nM | [7] |

| 2-benzylpyrrolidine derivative | DPP-4 | In vitro enzyme assay | 0.3 ± 0.03 µM | [6] |

| Peptide GPF | DPP-4 | In vitro enzyme assay | 0.94 mM | [8] |

| Peptide IGL | DPP-4 | In vitro enzyme assay | 2.22 mM | [8] |

| Peptide GGGW | DPP-4 | In vitro enzyme assay | 2.73 mM | [8] |

Neuroscience

In the central nervous system, substituted β-amino acids have been extensively explored as analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[9][10] These analogs can modulate GABAergic signaling by acting as agonists or antagonists at GABA receptors, offering potential treatments for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[11] Baclofen, a β-aryl-GABA derivative, is a selective agonist of the GABAB receptor and is clinically used as a muscle relaxant.[10]

Infectious Diseases

The increased proteolytic stability of peptides containing β-amino acids makes them attractive candidates for the development of novel antimicrobial and antiviral agents.[12] They can be designed to mimic the structures of natural antimicrobial peptides, disrupting microbial membranes and leading to cell death. Their resistance to degradation by bacterial proteases can lead to a more sustained therapeutic effect.[13][14][15][16]

| Compound | Organism | Assay | Bioactivity (MIC) | Reference |

| Dermaseptin-AC | Various bacteria | Broth microdilution | 2 - 8 µM | [16] |

| Peptide 11 | S. aureus, E. coli, P. aeruginosa | Broth microdilution | 2 - 16 µg/mL | [12] |

| Peptide 13 | S. aureus, E. coli, P. aeruginosa | Broth microdilution | 2 - 16 µg/mL | [12] |

Pharmacokinetic Properties

The incorporation of β-amino acids can significantly improve the pharmacokinetic profiles of peptide-based drugs, addressing a major hurdle in their clinical development.[2][17][18]

| Drug | Key Feature | Oral Bioavailability | Half-life (t½) | Reference |

| Sitagliptin | β-amino acid derivative | ~87% | 8 - 14 hours | [19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of substituted β-amino acids.

Solid-Phase Peptide Synthesis (SPPS) of β-Amino Acid-Containing Peptides

Objective: To synthesize a peptide containing one or more β-amino acid residues.

Materials:

-

Fmoc-protected α- and β-amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (α or β), HBTU, and HOBt (3 equivalents each relative to the resin loading) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2-4 hours at room temperature.

-

To confirm the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

In Vivo Murine Xenograft Model for Anticancer Efficacy

Objective: To evaluate the in vivo antitumor activity of a substituted β-amino acid-based therapeutic.[19][20][21][22]

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or nude mice), 4-6 weeks old.[19]

-

Human cancer cell line of interest.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS), sterile.

-

Matrigel® (optional, can enhance tumor take rate).

-

Test compound (substituted β-amino acid derivative) formulated in a suitable vehicle.

-

Vehicle control.

-

Positive control drug (optional).

-

Calipers for tumor measurement.

-

Syringes and needles.

Procedure:

-

Cell Preparation:

-

Culture the cancer cells under standard conditions to ~80% confluency.

-

Harvest the cells using trypsin-EDTA, wash with PBS, and perform a viable cell count using trypan blue exclusion.[19]

-

Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 1 x 10⁷ cells/mL).

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject a defined number of cells (e.g., 1 x 10⁶ cells in 100 µL) subcutaneously into the flank of each mouse.[19]

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[19]

-

-

Randomization and Treatment:

-

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound, vehicle control, and positive control (if applicable) to the respective groups according to the planned dosing schedule (e.g., daily, twice weekly) and route of administration (e.g., intraperitoneal, oral gavage).

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor volume and body weight of the mice throughout the study. Body weight is a key indicator of toxicity.

-

The study can be terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

-

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by substituted β-amino acids is crucial for rational drug design and development.

Bcl-2 Family-Mediated Apoptosis

β-amino acid peptidomimetics that mimic BH3 domains can directly engage with anti-apoptotic Bcl-2 proteins like Bcl-xL. This interaction prevents Bcl-xL from sequestering pro-apoptotic proteins such as Bak and Bax. Unbound Bak and Bax can then oligomerize in the outer mitochondrial membrane, leading to the formation of pores, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

GABAB Receptor Signaling

β-amino acid analogs of GABA, such as baclofen, act as agonists at GABAB receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the GABAB receptor activates a heterotrimeric G-protein (Gi/o). The Gβγ subunit dissociates and directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. This hyperpolarization reduces neuronal excitability. The Gβγ subunit also inhibits presynaptic voltage-gated calcium channels, reducing neurotransmitter release.[9][10][11][23]

Conclusion

Substituted β-amino acids offer a versatile and powerful platform for the development of novel therapeutics. Their inherent resistance to proteolysis and their ability to be incorporated into a wide array of molecular scaffolds provide a distinct advantage in overcoming the traditional limitations of peptide-based drugs and in the design of novel small molecules. The continued exploration of their diverse chemical space, coupled with a deeper understanding of their mechanisms of action, promises to unlock new and effective treatments for a wide range of diseases. This guide serves as a foundational resource to aid researchers and drug developers in harnessing the full potential of this exciting class of molecules.

References

- 1. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. oatext.com [oatext.com]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DPP-IV Inhibitory Peptides GPF, IGL, and GGGW Obtained from Chicken Blood Hydrolysates | DIGITAL.CSIC [digital.csic.es]

- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAB receptor - Wikipedia [en.wikipedia.org]

- 11. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small AntiMicrobial Peptide with In Vivo Activity Against Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 20. researchgate.net [researchgate.net]

- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]

- 23. Structures of metabotropic GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid. The document outlines the key spectroscopic and spectrometric techniques, presents expected quantitative data in tabular format, and details standardized experimental protocols. A logical workflow for the structural determination process is also visualized to aid in research and development.

Introduction

This compound is a β-amino acid derivative. The structural elucidation of such novel compounds is a cornerstone of chemical and pharmaceutical research, enabling the confirmation of synthesis, ensuring purity, and forming the basis for understanding its chemical and biological properties. This guide details the analytical workflow for confirming the molecular structure of this compound.

The proposed structure for this compound is as follows:

Analytical Techniques and Data Presentation

A combination of spectroscopic and spectrometric methods is essential for unambiguous structural elucidation. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For the target molecule, ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC are crucial.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | d, J=7.5 Hz | 1H | Ar-H |

| ~7.05 | d, J=7.5 Hz | 1H | Ar-H |

| ~6.95 | s | 1H | Ar-H |

| ~4.50 | t, J=7.0 Hz | 1H | H-3 |

| ~2.70 | dd, J=15.0, 7.0 Hz | 1H | H-2a |

| ~2.60 | dd, J=15.0, 7.0 Hz | 1H | H-2b |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~2.25 | s | 3H | Ar-CH₃ |

| ~8.5 (broad) | s | 2H | -NH₂ |

| ~12.5 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | C-1 (COOH) |

| ~138.0 | Ar-C (quaternary) |

| ~135.5 | Ar-C (quaternary) |

| ~130.0 | Ar-C |

| ~128.5 | Ar-C |

| ~126.0 | Ar-C |

| ~52.0 | C-3 |

| ~40.0 | C-2 |

| ~21.0 | Ar-CH₃ |

| ~20.5 | Ar-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.

Table 3: Predicted Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| ESI-HRMS | [M+H]⁺ (Calculated for C₁₁H₁₆NO₂) | 194.1181 |

| ESI-HRMS | [M-H]⁻ (Calculated for C₁₁H₁₄NO₂) | 192.1024 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-2400 (broad) | Strong | O-H stretch (Carboxylic Acid) |

| 3300-3000 | Medium | N-H stretch (Amine) |

| 3050-3000 | Medium | C-H stretch (Aromatic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic) |

| ~1580 | Medium | N-H bend (Amine) |

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and reliable data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

-

2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs and parameters as recommended by the instrument manufacturer.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-500.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Visualization of the Elucidation Workflow

The logical flow of experiments and data analysis is crucial for efficient structural elucidation.

Caption: Logical workflow for the structural elucidation of a novel compound.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. By combining the data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a complete and unambiguous structural assignment can be achieved. The methodologies and expected data presented in this guide provide a robust framework for researchers and scientists in the field of drug discovery and development to confidently characterize this and similar novel chemical entities.

Exploring the Chemical Space of Dimethylphenyl Propanoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphenyl propanoic acid and its analogs represent a significant scaffold in medicinal chemistry. This class of compounds, characterized by a propanoic acid moiety attached to a dimethylphenyl ring system, serves as a versatile starting point for the development of therapeutic agents across various disease areas. The structural simplicity and synthetic tractability of this scaffold have allowed for extensive exploration of its chemical space, leading to the discovery of molecules with a wide range of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and receptor-specific antagonist effects.

This technical guide provides an in-depth exploration of the chemical space of dimethylphenyl propanoic acid analogs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. The guide details synthetic methodologies, presents quantitative biological data, and provides experimental protocols for the characterization and evaluation of these compounds. Furthermore, it employs visualizations to clarify complex pathways and workflows, adhering to stringent presentation standards to ensure clarity and utility.

Synthesis of Dimethylphenyl Propanoic Acid Analogs

The synthesis of dimethylphenyl propanoic acid analogs can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on the phenyl ring and the specific modifications to the propanoic acid side chain.

Common Synthetic Strategies

Several key synthetic strategies are employed to generate libraries of these analogs for screening:

-

Friedel-Crafts Acylation: This is a common method for introducing an acyl group to the dimethylphenyl ring, which can then be further elaborated to the propanoic acid derivative. For instance, reacting a dimethylbenzene with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride can yield a propiophenone intermediate.[1]

-

Grignard Reaction: The use of a Grignard reagent prepared from a brominated dimethylbenzene can be reacted with a suitable electrophile to construct the carbon skeleton, which is subsequently converted to the carboxylic acid.[1]

-

Modification of the Propanoic Acid Moiety: Once the core dimethylphenyl propanoic acid is synthesized, the carboxylic acid group can be converted into a variety of functional groups, such as esters and amides, to explore the impact of these modifications on biological activity. This can be achieved through standard esterification or amidation reactions.[2][3]

General Experimental Protocol: Synthesis of Schiff Bases of Propionic Acid

The following protocol outlines a general method for synthesizing Schiff base derivatives from a propionic acid hydrazide, which itself is derived from the corresponding ester.[2][3]

-

Esterification of Propionic Acid:

-

A mixture of the parent propionic acid and an alcohol (e.g., ethanol) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess alcohol is removed under reduced pressure, and the residue is purified to yield the corresponding ester.

-

-

Synthesis of Propionic Acid Hydrazide:

-

The synthesized ester is dissolved in a suitable solvent, such as ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

The resulting hydrazide precipitates upon cooling and is collected by filtration.

-

-

Synthesis of Schiff Bases:

-

The propionic acid hydrazide is dissolved in a suitable solvent (e.g., ethanol).

-

A substituted aldehyde or ketone is added to the solution.

-

The reaction mixture is refluxed for a few hours.

-

The Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization.

-

Caption: General Synthetic Workflow for Propanoic Acid Analogs.

Biological Activities and Structure-Activity Relationships

Dimethylphenyl propanoic acid analogs have been investigated for a range of biological activities. The following sections summarize the key findings in different therapeutic areas.

EP3 Receptor Antagonism

Certain analogs of 3-(2-aminocarbonylphenyl)propanoic acid bearing a dimethylphenyl moiety have been identified as potent and selective antagonists of the prostaglandin E2 receptor subtype 3 (EP3).[4][5] The EP3 receptor is implicated in various physiological processes, and its antagonism is a potential therapeutic strategy for conditions such as preterm labor.

Quantitative Data: EP3 Receptor Binding Affinity and Antagonist Activity

| Compound | Moiety | EP3 Binding Affinity (Ki, nM) | EP3 Antagonist Activity (IC50, nM) |

| Analog 1 | (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine | 1.2 | 3.4 |

| Analog 2 | (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine (modified) | 0.8 | 2.1 |

Data extracted from studies on 3-(2-aminocarbonylphenyl)propanoic acid analogs.[4]

Experimental Protocol: EP3 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the EP3 receptor.

-

Membrane Preparation:

-

CHO cells stably expressing the human EP3 receptor are harvested.

-

The cells are homogenized in a buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.

-

The membrane pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]PGE2) and varying concentrations of the test compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Caption: Prostaglandin E2 Signaling via EP3 Receptor.

Antimicrobial Activity

Derivatives of propanoic acid, including Schiff bases and esters, have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains.[2][3] The structural modifications to the propanoic acid scaffold allow for the fine-tuning of this activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Type | Target Organism | MIC (µg/mL) |

| Schiff Base Analog 1 | S. aureus | 12.5 |

| Schiff Base Analog 2 | E. coli | 25 |

| Ester Analog 1 | C. albicans | 50 |

| Ester Analog 2 | A. niger | 25 |

Representative data from antimicrobial screening of propionic acid derivatives.[2][3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[2][3]

-

Preparation of Inoculum:

-

A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

-

Preparation of Test Compound Dilutions:

-

Serial dilutions of the test compound are prepared in the appropriate broth in a series of test tubes.

-

-

Inoculation and Incubation:

-

Each tube is inoculated with the standardized microbial suspension.

-

A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

Caption: Workflow for Antimicrobial Screening.

Anticancer Activity

Recent studies have explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and polysubstituted thiazole derivatives of propanoic acid as potential anticancer agents.[6][7][8][9] These compounds have shown promising antiproliferative activity against various cancer cell lines, including lung adenocarcinoma.

Quantitative Data: In Vitro Antiproliferative Activity (IC50)

| Compound | Cell Line | IC50 (µM) |

| Oxime Derivative 21 | A549 (Lung Cancer) | 5.42 |

| Oxime Derivative 22 | A549 (Lung Cancer) | 2.47 |

| Carbohydrazide 25 | A549 (Lung Cancer) | 8.05 |

| Cisplatin (Control) | A549 (Lung Cancer) | 11.71 |

Data for thiazole derivatives of propanoic acid.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding:

-

Cancer cells (e.g., A549) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

-

-

MTT Addition and Incubation:

-

After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-